1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound characterized by its unique cyclobutane ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C13H17NO3, and it is often studied for its interesting chemical properties and potential therapeutic uses.
Preparation Methods
The synthesis of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetonitrile with cyclobutanone in the presence of a base to form an intermediate, which is then subjected to reductive amination to yield the desired product. The reaction conditions typically involve temperatures ranging from 80-140°C and pressures of 0.1-0.5 MPa .
For industrial production, the process may be optimized by using a Co-NiO dual catalyst, which enhances the reaction rate and yield. The reaction mixture is cooled, filtered, and treated with concentrated hydrochloric acid to precipitate the product, which is then purified by crystallization .
Chemical Reactions Analysis
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various physiological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby enhancing their availability in the synaptic cleft and exerting antidepressant effects .
Comparison with Similar Compounds
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol: This compound has a similar structure but contains a cyclohexanol ring instead of a cyclobutane ring.
1-Aminocyclopropane-1-carboxylic acid: This compound has a smaller cyclopropane ring and is involved in plant hormone signaling pathways.
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H19NO3 |
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Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO3/c1-18-11-5-3-10(4-6-11)12(9-15)14(13(16)17)7-2-8-14/h3-6,12H,2,7-9,15H2,1H3,(H,16,17) |
InChI Key |
ZBKCXZMZYWBLSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2(CCC2)C(=O)O |
Origin of Product |
United States |
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